molecular formula C19H15FO5 B5724345 3-(2-fluorophenoxy)-2,8-dimethyl-4-oxo-4H-chromen-7-yl acetate

3-(2-fluorophenoxy)-2,8-dimethyl-4-oxo-4H-chromen-7-yl acetate

Cat. No. B5724345
M. Wt: 342.3 g/mol
InChI Key: LYLDHPPXTYFZIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-fluorophenoxy)-2,8-dimethyl-4-oxo-4H-chromen-7-yl acetate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. It is a synthetic compound that belongs to the class of flavonoids and has been found to have various biological activities.

Mechanism of Action

The mechanism of action of 3-(2-fluorophenoxy)-2,8-dimethyl-4-oxo-4H-chromen-7-yl acetate involves its ability to scavenge free radicals and inhibit the activity of various enzymes involved in inflammation and cancer progression. It has been found to induce apoptosis in cancer cells and inhibit tumor growth in animal models.
Biochemical and Physiological Effects:
3-(2-fluorophenoxy)-2,8-dimethyl-4-oxo-4H-chromen-7-yl acetate has been found to have various biochemical and physiological effects. It has been shown to reduce oxidative stress, inflammation, and DNA damage in various cell types. It has also been found to improve glucose metabolism and lipid profiles in animal models of diabetes and obesity.

Advantages and Limitations for Lab Experiments

The advantages of using 3-(2-fluorophenoxy)-2,8-dimethyl-4-oxo-4H-chromen-7-yl acetate in lab experiments include its high potency and selectivity towards various biological targets. Its synthetic nature also allows for the easy modification of its chemical structure to improve its activity and selectivity. However, its limitations include its potential toxicity and lack of clinical data on its safety and efficacy.

Future Directions

For the research on 3-(2-fluorophenoxy)-2,8-dimethyl-4-oxo-4H-chromen-7-yl acetate include the development of more potent and selective analogs for various biological targets. Its potential applications in the treatment of various diseases such as cancer, diabetes, and neurodegenerative diseases also warrant further investigation. The use of 3-(2-fluorophenoxy)-2,8-dimethyl-4-oxo-4H-chromen-7-yl acetate as a tool for studying various biological processes and pathways also holds promise for future research.

Synthesis Methods

The synthesis of 3-(2-fluorophenoxy)-2,8-dimethyl-4-oxo-4H-chromen-7-yl acetate involves the reaction of 2-fluorophenol with 2,8-dimethyl-4H-chromen-4-one in the presence of acetic anhydride and a catalyst. The reaction proceeds under mild conditions and yields the desired product in good yield.

Scientific Research Applications

3-(2-fluorophenoxy)-2,8-dimethyl-4-oxo-4H-chromen-7-yl acetate has been extensively studied for its potential applications in various fields of scientific research. It has been found to have significant antioxidant, anti-inflammatory, and anticancer activities.

properties

IUPAC Name

[3-(2-fluorophenoxy)-2,8-dimethyl-4-oxochromen-7-yl] acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FO5/c1-10-15(24-12(3)21)9-8-13-17(22)19(11(2)23-18(10)13)25-16-7-5-4-6-14(16)20/h4-9H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYLDHPPXTYFZIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1OC(=C(C2=O)OC3=CC=CC=C3F)C)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acetic acid 3-(2-fluoro-phenoxy)-2,8-dimethyl-4-oxo-4H-chromen-7-YL ester

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